molecular formula C7H8N2S B1227732 2-(Allylthio)pyrazine CAS No. 164352-89-0

2-(Allylthio)pyrazine

Cat. No. B1227732
M. Wt: 152.22 g/mol
InChI Key: ZYBMMXTUPCNGBL-UHFFFAOYSA-N
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Patent
US05658913

Procedure details

6.57 g of 2-mercaptopyrazine prepared in Reference Example 1 was dissolved in 80 ml of dimethylformaind and 8.6 ml of triethylamine was added thereto. 6.84 ml of allyl bromide was added to the solution and the mixture was stirred at 50° C. for 2 hours. 500 ml of ice water was added to the reaction solution and the resulting mixture was extracted with diethylether and concentrated. The residues were distilled under vacuum to give 7.85 g(85%) of oily pale yellow liquid.
Quantity
6.57 g
Type
reactant
Reaction Step One
Quantity
6.84 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
8.6 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:7]=[N:6][CH:5]=[CH:4][N:3]=1.[CH2:8](Br)[CH:9]=[CH2:10]>C(N(CC)CC)C>[CH2:10]([S:1][C:2]1[CH:7]=[N:6][CH:5]=[CH:4][N:3]=1)[CH:9]=[CH2:8]

Inputs

Step One
Name
Quantity
6.57 g
Type
reactant
Smiles
SC1=NC=CN=C1
Step Two
Name
Quantity
6.84 mL
Type
reactant
Smiles
C(C=C)Br
Step Three
Name
ice water
Quantity
500 mL
Type
reactant
Smiles
Step Four
Name
Quantity
8.6 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with diethylether
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residues were distilled under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C=C)SC1=NC=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.85 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.